Cas no 6876-00-2 (1-Bromo-3-phenoxybenzene)

1-Bromo-3-phenoxybenzene structure
1-Bromo-3-phenoxybenzene structure
Product name:1-Bromo-3-phenoxybenzene
CAS No:6876-00-2
MF:C12H9BrO
MW:249.1033
MDL:MFCD00474520
CID:517136
PubChem ID:329764443

1-Bromo-3-phenoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-phenoxybenzene
    • 3-Bromodiphenyl ether
    • 3-PHENOXYBROMOBENZENE
    • Benzene,1-bromo-3-phenoxy-
    • 3-Bromodiphenyl ether50µg
    • PBDE 2
    • 3-Phenoxyphenyl bromide
    • BDE 2
    • NSC 57095
    • m-Bromodiphenyl ether
    • m-Bromophenoxybenzene
    • m-Bromophenyl phenyl ether
    • m-Phenoxybromobenzene
    • m-Phenoxyphenyl bromide
    • Benzene, 1-bromo-3-phenoxy-
    • 3W9N49713J
    • NSC57095
    • 3-bromo-1-phenoxybenzene
    • 1-phenoxy-3-bromobenzene
    • 1-bromo-3-phenoxy-benzene
    • PBDE 002
    • AHDAKFFMKLQPTD-UHFFFAOYSA-
    • AHDAKFFMKLQPTD-UHFFFAOYSA-N
    • DTXSID9074773
    • 3-Bromodiphenyl ether, 97%
    • 5-(acetylamino)-2-furoicacid
    • EU-0066933
    • J-504430
    • InChI=1/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
    • CL8604
    • Q27258130
    • AB91707
    • CS-W016700
    • SCHEMBL5434
    • BDE No 2
    • FT-0650968
    • SR-01000390202-1
    • NSC-57095
    • BDE No??2, analytical reference material
    • 6876-00-2
    • PS-7500
    • AC-23646
    • MFCD00474520
    • SY014492
    • SR-01000390202
    • AM82877
    • AKOS001586441
    • UNII-3W9N49713J
    • BBL101798
    • STL555595
    • DB-006517
    • MDL: MFCD00474520
    • Inchi: 1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
    • InChI Key: AHDAKFFMKLQPTD-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])OC1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 247.98400
  • Monoisotopic Mass: 247.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.371 g/mL at 25 °C
  • Boiling Point: 200-203 ºC (50 Torr)
  • Flash Point: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • Refractive Index: n20/D 1.608
  • Solubility: Almost insoluble (0.012 g/l) (25 º C),
  • PSA: 9.23000
  • LogP: 4.24140

1-Bromo-3-phenoxybenzene Security Information

1-Bromo-3-phenoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6471-5G
1-Bromo-3-phenoxybenzene
6876-00-2 >97.0%(GC)
5g
¥990.00 2024-04-16
Apollo Scientific
OR13134-5g
3-Bromodiphenyl ether
6876-00-2
5g
£66.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1039963-10g
1-Bromo-3-phenoxybenzene
6876-00-2 95%
10g
¥1153.00 2024-05-03
Chemenu
CM254533-5g
1-Bromo-3-phenoxybenzene
6876-00-2 95%
5g
$107 2021-06-16
Chemenu
CM254533-10g
1-Bromo-3-phenoxybenzene
6876-00-2 95%
10g
$168 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
728969-1G
3-Bromodiphenyl ether
6876-00-2
1g
¥774.95 2023-11-26
eNovation Chemicals LLC
Y1045083-10g
1-Bromo-3-phenoxybenzene
6876-00-2 98%
10g
$180 2024-06-07
TRC
B687225-2.5g
1-Bromo-3-phenoxybenzene
6876-00-2
2.5g
$ 190.00 2023-09-08
Advanced ChemBlocks
P36591-1G
1-Bromo-3-phenoxybenzene
6876-00-2 95%
1G
$40 2023-04-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
91811-10MG
BDE No\xa02
6876-00-2 analytical standard
10MG
¥926.65 2022-02-23

1-Bromo-3-phenoxybenzene Production Method

1-Bromo-3-phenoxybenzene Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6876-00-2)1-Bromo-3-phenoxybenzene
Purity:99%
Quantity:25g
Price ($):273.0